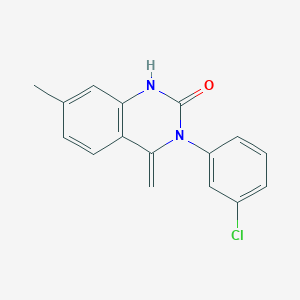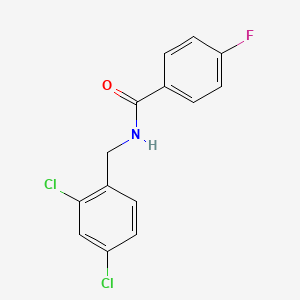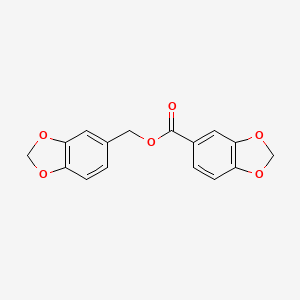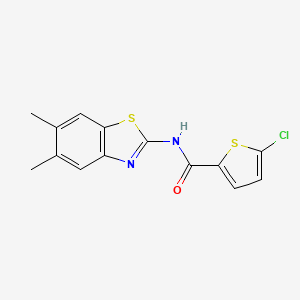![molecular formula C16H14ClNO3 B5711357 methyl 3-{[(4-chlorophenyl)acetyl]amino}benzoate](/img/structure/B5711357.png)
methyl 3-{[(4-chlorophenyl)acetyl]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-{[(4-chlorophenyl)acetyl]amino}benzoate is a chemical compound that belongs to the class of benzamides. It is commonly referred to as MCA and has been the subject of extensive scientific research due to its potential applications in various fields. In
Aplicaciones Científicas De Investigación
MCA has been found to have potential applications in various scientific fields. It has been extensively studied for its anticancer properties. Studies have shown that MCA can induce apoptosis in cancer cells by inhibiting the activity of the enzyme histone deacetylase (HDAC). This leads to the activation of tumor suppressor genes and the inhibition of oncogenes, ultimately resulting in the death of cancer cells.
MCA has also been studied for its anti-inflammatory properties. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which play a crucial role in the inflammatory response. This makes MCA a potential candidate for the development of new anti-inflammatory drugs.
Mecanismo De Acción
The mechanism of action of MCA is primarily based on its ability to inhibit the activity of HDAC. HDAC is an enzyme that plays a crucial role in regulating gene expression by removing acetyl groups from histone proteins. This results in the repression of tumor suppressor genes and the activation of oncogenes, leading to the development of cancer.
MCA inhibits the activity of HDAC by binding to its active site and preventing it from removing acetyl groups from histones. This leads to the activation of tumor suppressor genes and the inhibition of oncogenes, ultimately resulting in the death of cancer cells.
Biochemical and Physiological Effects
MCA has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade. It has also been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which play a crucial role in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MCA in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a potential candidate for the development of new cancer therapies. However, one of the limitations of using MCA is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of MCA. One potential direction is the development of new cancer therapies based on MCA. Another potential direction is the development of new anti-inflammatory drugs based on MCA. Additionally, further studies are needed to explore the potential applications of MCA in other scientific fields, such as neurodegenerative diseases and autoimmune disorders.
Métodos De Síntesis
MCA can be synthesized through a simple reaction between 4-chlorobenzoyl chloride and methyl anthranilate in the presence of a base such as triethylamine. The product is then purified through recrystallization from a suitable solvent such as ethanol.
Propiedades
IUPAC Name |
methyl 3-[[2-(4-chlorophenyl)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3/c1-21-16(20)12-3-2-4-14(10-12)18-15(19)9-11-5-7-13(17)8-6-11/h2-8,10H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMBKOYGARHZRLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-{[(4-chlorophenyl)acetyl]amino}benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-methyl-N-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B5711280.png)


![3-(2-furyl)-5-[(4-methoxybenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5711313.png)

![3,5-dimethoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5711324.png)
![1-[(2,4-dichloro-5-methoxyphenyl)sulfonyl]piperidine](/img/structure/B5711331.png)

![3-{[4-(3-methylbutoxy)benzyl]thio}-5-propyl-4H-1,2,4-triazol-4-amine](/img/structure/B5711340.png)
![3-[2-(2,6-dichlorophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5711349.png)


![(1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid](/img/structure/B5711375.png)